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molecular formula C11H14N2O3 B2766970 ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate CAS No. 1338563-17-9

ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate

Cat. No. B2766970
M. Wt: 222.244
InChI Key: QRDHVZAUSZYHAY-UHFFFAOYSA-N
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Patent
US08946223B2

Procedure details

To a solution of diethyl 1-(3-azidopropyl)-1H-pyrrole-2,4-dicarboxylate Intermediate 7 (8 g, 27.2 mmol) in EtOH (800 mL) was added 10% Pd/C (2 g). The reaction was stirred at rt under a 30 psi H2 atmosphere for 2 h then filtered. To the filtrate was added potassium carbonate (4 g, 28.9 mmol). The reaction was then refluxed overnight. All the solids were then removed by filtration and the filtrate was then concentrated to give a solid which was dissolved in DCM (200 mL) and 1N aqueous HCl. After separation, the aqueous layer was extracted with DCM (2×150 mL). The combined organic layers were washed with brine, dried (MgSO4), and concentrated to give ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate (4 g, 66%). 1H NMR (DMSO-d6, 300 MHz) δ7.88 (s, 1 H), 7.61 (s, 1 H), 6.84 (s, 1 H), 4.19 (m, 4 H), 3.09 (m, 2 H), 1.99 (m, 2 H), 1.25 (t, J=7.1 Hz, 3 H).
Name
diethyl 1-(3-azidopropyl)-1H-pyrrole-2,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6][N:7]1[CH:11]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:9]=[C:8]1[C:17]([O:19]CC)=O)=[N+]=[N-].C(=O)([O-])[O-].[K+].[K+]>CCO.C(Cl)Cl.Cl.[Pd]>[O:19]=[C:17]1[NH:1][CH2:4][CH2:5][CH2:6][N:7]2[CH:11]=[C:10]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:9]=[C:8]12 |f:1.2.3|

Inputs

Step One
Name
diethyl 1-(3-azidopropyl)-1H-pyrrole-2,4-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CCCN1C(=CC(=C1)C(=O)OCC)C(=O)OCC
Name
7
Quantity
8 g
Type
reactant
Smiles
N(=[N+]=[N-])CCCN1C(=CC(=C1)C(=O)OCC)C(=O)OCC
Name
Quantity
800 mL
Type
solvent
Smiles
CCO
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt under a 30 psi H2 atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
All the solids were then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1C=2N(CCCN1)C=C(C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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